molecular formula C9H7FN2O3 B8742773 7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one CAS No. 875003-45-5

7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one

Cat. No. B8742773
CAS RN: 875003-45-5
M. Wt: 210.16 g/mol
InChI Key: SZKVETRZYWTMOM-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C9H7FN2O3 and its molecular weight is 210.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

875003-45-5

Product Name

7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one

Molecular Formula

C9H7FN2O3

Molecular Weight

210.16 g/mol

IUPAC Name

7-fluoro-1-methyl-5-nitro-3H-indol-2-one

InChI

InChI=1S/C9H7FN2O3/c1-11-8(13)3-5-2-6(12(14)15)4-7(10)9(5)11/h2,4H,3H2,1H3

InChI Key

SZKVETRZYWTMOM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring suspension of trifluoroacetic acid (15 mL) and sodium nitrate (0.381 g, 4.48 mmol) was added 7-fluoro-1-methyl-1,3-dihydro-indol-2-one (7, 0.740 g, 4.48 mmol) and the reaction stirred at room temp. After 3½ hrs material poured onto ice water, filtered off resulting a precipitate. Dried on buchner funnel under vacuum overnight to give the title compound. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 3.4 (d, J=2.7 Hz, 3H) 3.6 (s, 2H) 8.0 (m, 2H).
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15 mL
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0.381 g
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0.74 g
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Synthesis routes and methods III

Procedure details

7-Fluoro-1-methyl-1,3-dihydro-indol-2-one (7, 2.00 g, 0.0119 mol) is added portion wise to 70% nitric acid (10 ml) at −10° C. After the addition is complete, the reaction is allowed to warm to room temperature and then stirred for 20 hours. The mixture is diluted with ice water and the resulting precipitate filtered, washed with water, and dried under vacuum to give the title compound as a solid. HPLC r.t. 4.40 min.
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2 g
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10 mL
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ice water
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Synthesis routes and methods IV

Procedure details

Crude (2,3-difluoro-5-nitrophenyl)acetic acid (12, 1.00 g, 0.00461 mol) and a 40% solution of methylamine in water (3 eq., 1.20 ml, 0.0138 mol) are mixed in DMSO (5 ml) and stirred at 45° C. for 1 hour. 2N Hydrochloric acid (20 ml) is added in one portion and the mixture stirred at room temperature for 1 hour. The reaction mixture is extracted with ethyl acetate and the extract washed with saturated aqueous sodium bicarbonate and brine, dried (MgSO4) and evaporated. The residue is purified by flash column chromatography (50% ethyl acetate/hexane) to give the title compound as a solid. HPLC r.t. 4.4 min.
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1 g
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1.2 mL
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5 mL
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20 mL
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Synthesis routes and methods V

Procedure details

Following the method described by Hennessy and Buchwald in J. Am. Chem. Soc., 2003, 125, 12084-12085, 2-chloro-N-(2-fluoro-4-nitro-phenyl)-N-methyl-acetamide (15, 1.00 g, 4.05 mol), palladium acetate (27.3 mg, 0.122 mmol) and 2-(di-tert-butylphosphino)biphenyl (72.5 mg, 0.243 mmol) are placed under a nitrogen atmosphere, and toluene (20 ml) and triethylamine (0.85 ml, 6.08 mmol) are added via syringe. The reaction is heated at 80° C. for 4 hours and then evaporated to dryness. The dark residue is purified by PTLC (dichloromethane) to give the title compound as a light brownish-orange solid. HPLC r.t. 4.4 min.
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1 g
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72.5 mg
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27.3 mg
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0.85 mL
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20 mL
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